
1-Benzyl-4-(3-iodopropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(3-iodopropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom The compound this compound is characterized by the presence of a benzyl group attached to the nitrogen atom and an iodopropyl group attached to the fourth carbon of the piperidine ring
Métodos De Preparación
The synthesis of 1-Benzyl-4-(3-iodopropyl)piperidine can be achieved through several synthetic routes. One common method involves the alkylation of 1-benzylpiperidine with 1-iodopropane under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-Benzylpiperidine and 1-iodopropane.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 1-benzylpiperidine is dissolved in the solvent, and the base is added to deprotonate the nitrogen atom. Subsequently, 1-iodopropane is added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature or under reflux conditions.
Isolation: The product is isolated by standard workup procedures, including extraction, washing, and purification by column chromatography or recrystallization.
Análisis De Reacciones Químicas
1-Benzyl-4-(3-iodopropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, yielding 1-benzyl-4-propylpiperidine. Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(3-iodopropyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules. The presence of both benzyl and iodopropyl groups allows for further functionalization and diversification of the molecule.
Biological Studies: The compound is used in biological studies to investigate the structure-activity relationships of piperidine derivatives and their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(3-iodopropyl)piperidine depends on its specific application. In the context of cholinesterase inhibition, the compound interacts with the active site of the enzyme acetylcholinesterase. The benzyl group binds to the catalytic site, while the piperidine ring interacts with the peripheral anionic site, leading to the inhibition of the enzyme’s activity . This results in increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in patients with Alzheimer’s disease.
Comparación Con Compuestos Similares
1-Benzyl-4-(3-iodopropyl)piperidine can be compared with other piperidine derivatives:
1-Benzyl-4-propylpiperidine: This compound lacks the iodine atom and is less reactive in nucleophilic substitution reactions.
1-Benzyl-4-(3-chloropropyl)piperidine: The chlorine atom is less reactive than iodine, making this compound less suitable for certain substitution reactions.
1-Benzyl-4-(3-bromopropyl)piperidine: The bromine atom is more reactive than chlorine but less reactive than iodine, providing a balance between reactivity and stability.
The uniqueness of this compound lies in the high reactivity of the iodopropyl group, which allows for versatile chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C15H22IN |
|---|---|
Peso molecular |
343.25 g/mol |
Nombre IUPAC |
1-benzyl-4-(3-iodopropyl)piperidine |
InChI |
InChI=1S/C15H22IN/c16-10-4-7-14-8-11-17(12-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2 |
Clave InChI |
KPDYCPHOVUESGO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCCI)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-](/img/structure/B13969889.png)
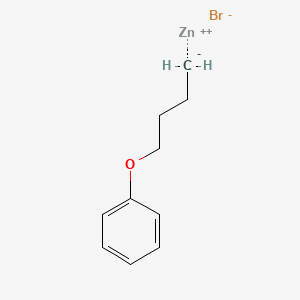
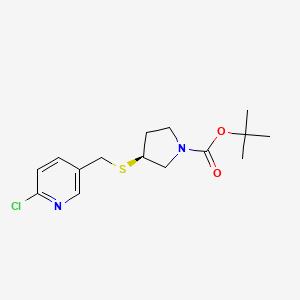

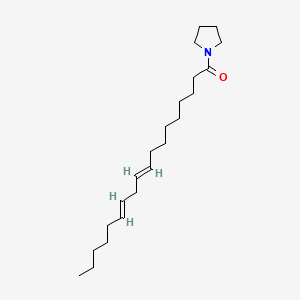
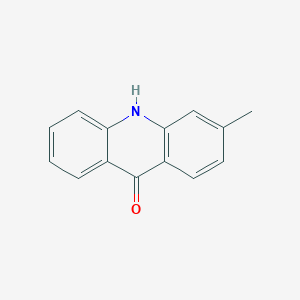
![[3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid](/img/structure/B13969920.png)
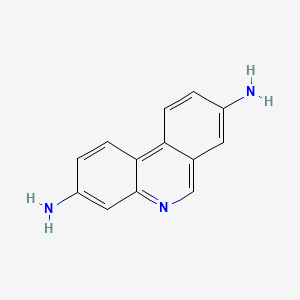
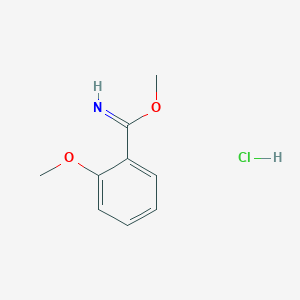
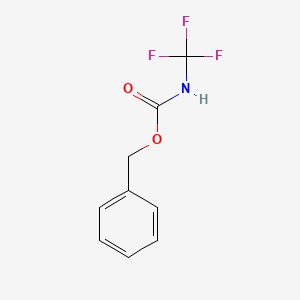

![5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13969938.png)
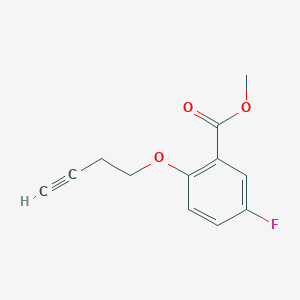
![(S)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13969967.png)
